3-Amino-4-(3-thienyl)pyridine
Overview
Description
“3-Amino-4-(3-thienyl)pyridine” is a chemical compound that is not widely documented in the literature. It is likely to be a heterocyclic compound, containing both pyridine and thiophene rings .
Synthesis Analysis
The synthesis of similar compounds often involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . These are heated in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Scientific Research Applications
Synthesis of Disperse Dyes
Research has demonstrated the synthesis of new azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives from 3-amino-4,6-disubstituted-thieno[2,3-b]pyridines. These derivatives can serve as disperse dyes for polyester fibers, showcasing their potential in textile applications with measured spectral characteristics and fastness properties (Ho, 2005).
Antiproliferative Activity
A series of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines have shown antiproliferative activity, with modifications at certain positions affecting their activity against the phospholipase C enzyme. This highlights their potential in developing therapeutic agents (van Rensburg et al., 2017).
Optical Sensors
The synthesis of 2,4,6-tris(5-aryl-2-thienyl)pyridines has revealed molecules with star-shaped π-conjugated systems, exhibiting strong intramolecular charge transfer characteristics. These compounds have been demonstrated as optical sensors for detecting solvent polarity and protons, showcasing their utility in chemical sensing and environmental monitoring (Muraoka et al., 2019).
Photophysical Properties in Antitumor Applications
Studies on the photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, evaluated as potential antitumor compounds, have shown reasonable fluorescence quantum yields and solvatochromic behavior. These findings indicate their potential in drug delivery applications using nanoliposomes as carriers, highlighting a novel approach in cancer treatment (Carvalho et al., 2013).
Antimicrobial Activity
New thienopyridines, pyridothienopyrimidines, and pyridothienotriazines have been synthesized and tested for antimicrobial activities. This research opens up potential applications in developing new antimicrobial agents (Bakhite et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
4-thiophen-3-ylpyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9-5-11-3-1-8(9)7-2-4-12-6-7/h1-6H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEUXMUETLVMJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=CSC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308674 | |
Record name | 4-(3-Thienyl)-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048960-63-9 | |
Record name | 4-(3-Thienyl)-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1048960-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Thienyl)-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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